Sodium oxybate
Übersicht
Beschreibung
Natriumoxybat ist das Natriumsalz der Gamma-Hydroxybuttersäure (GHB). Es ist ein zentral wirksames Depressivum, das in erster Linie zur Behandlung von Kataplexie und übermäßiger Schläfrigkeit am Tag im Zusammenhang mit Narkolepsie eingesetzt wird . Natriumoxybat ist bekannt für sein hohes Suchtpotential und wird in vielen Ländern als kontrollierte Substanz eingestuft .
Wirkmechanismus
Target of Action
Sodium oxybate, also known as sodium 4-hydroxybutyrate, is the sodium salt of an endogenous cerebral neurotransmitter gamma-hydroxybutyric acid (GHB) . It primarily targets the GHB receptor, which is excitatory, and to a lesser extent, the GABA B receptor, which is inhibitory .
Mode of Action
The physiological actions of this compound are mediated by gamma-hydroxybutyrate (GHB), its active compound . At low doses, GHB binds to high- and low-affinity G-protein-coupled GHB receptors . At high concentrations, it inhibits noradrenergic, dopaminergic, serotonergic, and cholinergic neurons . Its mechanism of action is primarily mediated through GABA B receptors .
Biochemical Pathways
This compound increases slow wave activity during non-REM sleep . This is believed to be one of the key biochemical pathways through which it exerts its therapeutic effects.
Pharmacokinetics
This compound is rapidly absorbed and is about 88% bioavailable . Very little is bound to plasma protein . The average time to peak plasma concentration ranges from 0.5 to 1.25 hours . It is almost entirely eliminated by biotransformation to carbon dioxide, which is then exhaled .
Result of Action
This compound is a central nervous system depressant used to treat cataplexy and excessive daytime sleepiness (EDS) associated with narcolepsy . It simultaneously alleviates cataplexy, EDS, and nocturnal sleep disruption, and consolidates wakefulness .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concomitant use of CNS depressants may increase the risk of respiratory depression . Furthermore, the drug’s action can be affected by the patient’s physiological state, such as the presence of other medical conditions or the use of other medications .
Biochemische Analyse
Biochemical Properties
Sodium oxybate interacts with the GABA B receptor and the GHB receptor . It is a metabolite of the inhibitory neurotransmitter GABA .
Cellular Effects
This compound has a variety of effects on cells. It is a central nervous system depressant, and its use may cause dependence . It can increase dopamine levels and increase serotonin turnover . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it binds to GABA B and GHB receptors . This binding can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to modulate sleep in nonclinical study participants, and sleep and wakefulness in clinical populations . Over time, it has been observed to improve the continuity of night-time sleep, increase stage 3 and 4 sleep, improve sleep latency and reduce the frequency of sleep onset REM periods (SOREMPs) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been observed to reduce the frequency of cataplexy and excessive daytime sleepiness in patients with narcolepsy . At high doses, there may be toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is rapidly and completely converted into CO2 and H2O through the tricarboxylic acid cycle (Krebs cycle) and secondarily by beta-oxidation . It interacts with enzymes such as GHB dehydrogenase, which converts GHB to succinic semialdehyde .
Transport and Distribution
This compound is rapidly absorbed and eliminated, with a mean elimination half-life of 30–60 minutes . It is almost entirely excreted by biotransformation to carbon dioxide, which is then eliminated by expiration .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Natriumoxybat wird durch Hydrolyse von Gamma-Butyrolacton (GBL) unter alkalischen Bedingungen mit Natriumhydroxid synthetisiert . Die Reaktion ist unkompliziert und beinhaltet die Umwandlung von GBL in GHB, das dann mit Natriumhydroxid neutralisiert wird, um Natriumoxybat zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Natriumoxybat umfasst einen einstufigen Hydrolyseprozess. Gamma-Butyrolacton wird mit Natriumhydroxid behandelt, was zur Bildung von Natriumoxybat führt. Das Produkt wird dann getrocknet, entklumpt und verpackt . Der Prozess wird mithilfe spektroskopischer Methoden wie UV, IR und NMR überwacht, um die Reinheit und Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Natriumoxybat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Natriumoxybat kann zu Gamma-Butyrolacton oxidiert werden.
Reduktion: Es kann zu Gamma-Hydroxybuttersäure reduziert werden.
Substitution: Natriumoxybat kann Substitutionsreaktionen eingehen, bei denen das Natriumion durch andere Kationen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Reaktionen mit Säuren können das Natriumion durch Wasserstoff ersetzen und Gamma-Hydroxybuttersäure bilden.
Hauptprodukte, die gebildet werden:
Oxidation: Gamma-Butyrolacton.
Reduktion: Gamma-Hydroxybuttersäure.
Substitution: Gamma-Hydroxybuttersäure.
Wissenschaftliche Forschungsanwendungen
Natriumoxybat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer Verbindungen verwendet.
Biologie: Natriumoxybat wird auf seine Auswirkungen auf Neurotransmittersysteme und seine potenziellen neuroprotektiven Eigenschaften untersucht.
Medizin: Es wird in erster Linie zur Behandlung von Narkolepsie eingesetzt, insbesondere zur Behandlung von Kataplexie und übermäßiger Schläfrigkeit am Tag.
Industrie: Natriumoxybat wird bei der Herstellung verschiedener Arzneimittel und als Lösungsmittel in chemischen Prozessen eingesetzt.
5. Wirkmechanismus
Die physiologischen Wirkungen von Natriumoxybat werden durch Gamma-Hydroxybuttersäure, seinen aktiven Bestandteil, vermittelt . Gamma-Hydroxybuttersäure bindet sowohl an hoch- als auch an niedrig-affine G-Protein-gekoppelte Gamma-Hydroxybuttersäure-Rezeptoren und Gamma-Aminobuttersäure-Typ-B-Rezeptoren . Diese Bindung führt zur Modulation der Neurotransmitterfreisetzung und damit zu seinen zentral dämpfenden Wirkungen . Der genaue Mechanismus, durch den Natriumoxybat seine Wirkung bei Narkolepsie entfaltet, ist nicht vollständig geklärt, aber es wird vermutet, dass er die Verbesserung des Tiefschlafs und die Reduzierung nächtlicher Wachphasen beinhaltet .
Vergleich Mit ähnlichen Verbindungen
Natriumoxybat ist unter den zentral dämpfenden Substanzen einzigartig aufgrund seiner spezifischen Verwendung bei der Behandlung von Narkolepsie. Ähnliche Verbindungen umfassen:
Gamma-Butyrolacton (GBL): Ein Vorläufer von Gamma-Hydroxybuttersäure und Natriumoxybat.
1,4-Butandiol: Ein weiterer Vorläufer, der im Körper zu Gamma-Hydroxybuttersäure metabolisiert wird.
Calcium-, Magnesium-, Kalium- und Natriumoxybate (Xywav): Eine Formulierung mit einem reduzierten Natriumgehalt im Vergleich zu Natriumoxybat, die für ähnliche therapeutische Zwecke verwendet wird.
Die Einzigartigkeit von Natriumoxybat liegt in seinen spezifischen Rezeptorinteraktionen und seiner nachgewiesenen Wirksamkeit bei der Behandlung von Symptomen im Zusammenhang mit Narkolepsie .
Biologische Aktivität
Sodium oxybate, the sodium salt of gamma-hydroxybutyrate (GHB), is primarily known for its therapeutic applications in treating narcolepsy and other sleep disorders. Its biological activity is multifaceted, influencing neurotransmitter systems, sleep architecture, and various physiological responses. This article delves into the biological mechanisms, efficacy, safety profiles, and case studies associated with this compound.
Overview of this compound
This compound acts primarily as a central nervous system depressant. It is administered orally and is known to modulate sleep patterns significantly. The compound has garnered attention for its effects on sleep architecture, particularly in increasing slow-wave sleep (SWS) and reducing daytime sleepiness in patients with narcolepsy.
This compound influences neurotransmission through several pathways:
- GABA Receptor Modulation : this compound binds to GABA(B) receptors, which are crucial for inhibitory neurotransmission. This binding leads to enhanced GABAergic activity, promoting sedation and muscle relaxation .
- Neurotransmitter Release : At physiological concentrations, GHB may inhibit the release of various neurotransmitters co-localized with it, modulating neuronal excitability and synaptic transmission .
- Sleep Regulation : Studies show that this compound increases SWS duration and delta power while decreasing nighttime awakenings. This modulation is particularly beneficial for patients suffering from narcolepsy .
Efficacy in Narcolepsy
This compound has been extensively studied for its efficacy in treating narcolepsy with cataplexy:
- Reduction in Excessive Daytime Sleepiness (EDS) : In a cohort study involving 90 patients, this compound significantly reduced the Epworth Sleepiness Scale (ESS) score by an average of 4.3 points (ΔESS = 4.3 ± 4.4; p < 0.0001) after treatment .
- Cataplexy Frequency : The frequency of cataplectic episodes decreased from a baseline median of 38 episodes per week to fewer than 1 episode per week post-treatment (p < 0.001) .
Study | Sample Size | Baseline ESS | Post-Treatment ESS | Reduction in Cataplexy Episodes |
---|---|---|---|---|
90 | 18 | 12 | Median from 38/week to <1/week | |
15 | Not reported | Not reported | Significant decrease |
Pediatric Population
A retrospective study examined this compound's effects on children with narcolepsy-cataplexy:
- Patient Demographics : The study involved 15 children aged between 3 and 17 years.
- Outcomes : Improvement was noted in 13 out of 15 patients regarding daytime sleepiness and cataplexy severity .
Safety Profile
While this compound is generally well-tolerated, it can cause side effects:
- Common Side Effects : Nausea, headache, dizziness, and somnolence are frequently reported .
- Severe Adverse Events : Some patients experience severe side effects leading to treatment discontinuation, including psychosis associated with increasing age .
Long-term Use
A long-term observational study followed patients on this compound for over two years:
- Patient Outcomes : Patients showed sustained improvements in both ESS scores and cataplexy frequency over the follow-up period.
- Medication Reduction : Approximately 60% of patients were able to reduce or discontinue other medications used for narcolepsy management .
Dystonia Treatment
Recent findings suggest that this compound may also have potential benefits in treating dystonia:
Eigenschaften
IUPAC Name |
sodium;4-hydroxybutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGBKMMCQDZQOZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])CO.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | sodium oxybate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_oxybate | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048940 | |
Record name | Sodium Oxybate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The physiological actions of sodium oxybate are mediated by gamma-hydroxybutyrate (GHB), its active compound. While the exact mechanism of action of GHB in narcolepsy is not fully understood, it is suggested that GHB has multiple modes of action. At low doses, GHB binds to high- and low-affinity G-protein-coupled GHB receptors. Activation of GHB receptors leads to the release of glutamate, which is an excitatory neurotransmitter. At higher doses, GHB activates GABAB receptors at noradrenergic and dopaminergic neurons, as well as at thalamocortical neurons that are involved in sleep-wake regulation, attention and vigilance. GHB metabolizes to GABA, which modulates GABAA and GABAC receptors. | |
Record name | Sodium oxybate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09072 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
502-85-2 | |
Record name | Sodium Oxybate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium oxybate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09072 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sodium Oxybate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-hydroxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM OXYBATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G33012534 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
145-147 | |
Details | https://www.trc-canada.com/prod-img/MSDS/H833015MSDS.pdf | |
Record name | Sodium oxybate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09072 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.